(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-(phenylimino)-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a brominated indole moiety, a cycloheptyl ring, and a thiazolidinone core. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves a multi-step process. One common synthetic route includes the following steps:
Bromination of Indole: The starting material, indole, is brominated using a brominating agent such as N-bromosuccinimide (NBS) to yield 5-bromoindole.
Formation of Thiazolidinone Core: The 5-bromoindole is then reacted with cycloheptanone and thiourea under acidic conditions to form the thiazolidinone core.
Condensation Reaction: The final step involves the condensation of the thiazolidinone intermediate with benzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
The compound (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-(phenylimino)-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole moiety can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the bromine atom.
Scientific Research Applications
The compound (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-(phenylimino)-1,3-thiazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, thereby exerting its biological effects.
Comparison with Similar Compounds
Similar Compounds
- (2Z,5Z)-5-[(5-chloro-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-(phenylimino)-1,3-thiazolidin-4-one
- (2Z,5Z)-5-[(5-fluoro-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-(phenylimino)-1,3-thiazolidin-4-one
Uniqueness
The uniqueness of (2Z,5Z)-5-[(5-bromo-
Properties
Molecular Formula |
C25H24BrN3OS |
---|---|
Molecular Weight |
494.4 g/mol |
IUPAC Name |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-3-cycloheptyl-2-phenylimino-1,3-thiazol-4-ol |
InChI |
InChI=1S/C25H24BrN3OS/c26-18-12-13-22-21(15-18)17(16-27-22)14-23-24(30)29(20-10-6-1-2-7-11-20)25(31-23)28-19-8-4-3-5-9-19/h3-5,8-9,12-16,20,30H,1-2,6-7,10-11H2/b17-14+,28-25? |
InChI Key |
RLJDCGPAECQSNZ-IODDBYPESA-N |
Isomeric SMILES |
C1CCCC(CC1)N2C(=C(SC2=NC3=CC=CC=C3)/C=C/4\C=NC5=C4C=C(C=C5)Br)O |
Canonical SMILES |
C1CCCC(CC1)N2C(=C(SC2=NC3=CC=CC=C3)C=C4C=NC5=C4C=C(C=C5)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.